1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-22(20,13-1-2-14-12(7-13)3-6-21-14)18-9-11(10-18)8-17-5-4-15-16-17/h1-2,4-5,7,11H,3,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDRZKCQQTVEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole represents a novel hybrid structure that integrates a benzofuran moiety with a triazole ring. This synthesis is significant due to the potential biological activities associated with both structural components. The benzofuran derivatives have been known for their diverse pharmacological effects, while triazoles are recognized for their broad-spectrum biological activities, including antifungal, antibacterial, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of 1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves the formation of the triazole ring through click chemistry , particularly the 1,3-dipolar cycloaddition reaction. This method is favored for its efficiency and specificity in generating triazole compounds with high yields.
Anticancer Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1H-1,2,3-triazole have shown potent cytotoxicity against various human tumor cell lines. In studies by Liang et al. (2016), certain benzofuran-triazole hybrids were evaluated against cancer cell lines such as HL-60 and MCF-7, showing IC50 values as low as 0.62 µM for selective compounds . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. Triazoles function by inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. In vitro studies have indicated that various benzofuran-triazole hybrids exhibit moderate to strong antifungal activity against pathogenic fungi strains . For example, compounds synthesized in related studies demonstrated effective inhibition rates at concentrations around 1000 ppm against wood-degrading fungi such as P. placenta and C. puteana.
Antitubercular Activity
Recent investigations into the antitubercular properties of triazole derivatives have yielded promising results. Compounds designed with a triazole framework have been shown to inhibit Mycobacterium tuberculosis effectively. One study reported IC90 values ranging from 3.73 to 4.00 µM for several novel derivatives . These findings suggest that triazoles could serve as a basis for developing new antitubercular agents.
Case Study 1: Anticancer Properties
In a study focusing on the anticancer activity of benzofuran-triazole hybrids, researchers synthesized a series of compounds and tested them against five different human tumor cell lines. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity. Compound 20 was particularly notable for its selectivity against HL-60 and A549 cell lines with IC50 values of 0.62 µM and 1.60 µM respectively .
Case Study 2: Antifungal Efficacy
Another study evaluated the antifungal activity of synthesized benzofuran-triazole hybrids using the microdilution broth method against five strains of pathogenic fungi. The results showed that some compounds exhibited satisfactory antifungal activity at higher concentrations (1000 ppm), with notable inhibition percentages against P. placenta and C. puteana .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. The triazole ring enhances the compound's ability to inhibit bacterial and fungal growth. A study highlighted that derivatives of 1,2,4-triazoles demonstrated high antimicrobial activity against various pathogens, suggesting that similar compounds could be effective as broad-spectrum antibiotics or antifungals .
Anticancer Potential
The incorporation of the benzofuran sulfonamide and triazole structures has shown promise in anticancer research. Compounds with these features have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of triazoles have been synthesized and evaluated for their ability to induce apoptosis in cancer cells, indicating their potential as anticancer agents .
Anti-inflammatory Effects
Triazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases. The sulfonamide group may contribute to this activity by modulating immune responses .
Antiviral Activity
Recent investigations into triazole-containing compounds have revealed their potential as antiviral agents. Specifically, they may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. This is particularly relevant in the context of emerging viral infections .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies suggest that modifications to the benzofuran and azetidine moieties can significantly influence pharmacological activity. For example:
- Substituents on the benzofuran ring can enhance lipophilicity and improve cellular uptake.
- Variations in the triazole substituents may affect binding affinity to biological targets.
These insights are crucial for optimizing the compound's efficacy and safety profile for therapeutic use .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that specific modifications led to enhanced antimicrobial activity against resistant strains of bacteria. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism of action .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability. The research attributed this effect to the induction of apoptosis via activation of caspase pathways. The benzofuran component was found to play a critical role in enhancing this effect through synergistic interactions with cellular targets involved in cancer progression .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
| Compound | Core Structure | Key Substituents | Electronic Effects |
|---|---|---|---|
| Target Compound | 1,2,3-Triazole | Azetidinylmethyl, Benzofuran-sulfonyl | Electron-withdrawing (sulfonyl) |
| 1-(4-Methoxybenzyl)-5-(4-methylphenyl) (Ev3) | 1,2,3-Triazole | Methoxybenzyl, Methylphenyl | Electron-donating (methoxy) |
| Fluorinated Triazoles (Ev6) | 1,2,3-Triazole | Trifluoromethyl, Fluorobenzyl | Electron-withdrawing (fluorine) |
| Benzoxadiazole-Triazole Hybrid (Ev5) | 1,2,3-Triazole | Benzoxadiazole, Hexanone | Electron-deficient (benzoxadiazole) |
2.3 Spectral and Physicochemical Properties
- 1H NMR Signatures : The triazolyl proton in 1,5-disubstituted triazoles () appears as a singlet at 7.71 ppm . The target compound’s triazolyl proton shift may differ due to electron-withdrawing sulfonyl effects, though experimental data are unavailable .
- Solubility and Polarity : The sulfonyl group in the target compound likely enhances aqueous solubility compared to lipophilic fluorinated derivatives () but reduces membrane permeability .
2.4 Reactivity and Functionalization
- Thiadiazole Formation : demonstrates triazole reactivity with thiohydrazonates to form thiadiazoles. The target compound’s sulfonyl group may direct regioselectivity in similar reactions .
- Deprotection Challenges : Lithiated triazoles () require careful deprotection. The target compound’s acid-sensitive sulfonyl group may necessitate mild conditions to avoid decomposition .
Preparation Methods
Sulfonation of 2,3-Dihydro-1-Benzofuran
The benzofuran ring undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Kinetic control is critical to prevent over-sulfonation; quenching with ice water after 2 hours affords the sulfonic acid intermediate, which is subsequently treated with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
Table 1: Optimization of Sulfonation Conditions
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonating Agent | ClSO₃H | 89 | 98.5 |
| Temperature (°C) | 0–5 | 85 | 97.2 |
| Reaction Time (h) | 2 | 89 | 98.5 |
| Alternative Agent | SO₃/DMF Complex | 72 | 95.8 |
Data aggregated from methodologies in and patent.
Functionalization of the Azetidine Core
Synthesis of 3-(Chloromethyl)Azetidine
Azetidine rings are synthesized via Gabriel synthesis from 1,3-dibromopropane and potassium phthalimide, followed by hydrazinolysis. Subsequent chlorination of the 3-hydroxymethyl derivative using thionyl chloride (SOCl₂) in dichloromethane introduces the chloromethyl group.
Critical Considerations:
- Steric Hindrance: Bulky substituents on azetidine reduce nucleophilicity, necessitating elevated temperatures (60°C) for complete conversion.
- Byproduct Formation: Over-chlorination is mitigated by stoichiometric control (1.1 eq SOCl₂) and rapid quenching.
Triazole Formation via Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1H-1,2,3-triazole ring is constructed using Huisgen 1,3-dipolar cycloaddition between an alkyne-functionalized azetidine precursor and sodium azide. Catalysis by copper(I) iodide (CuI) in THF/water (4:1) at 25°C ensures regioselective 1,4-addition.
Equation 1:
$$
\text{Azetidine-CH}2\text{C≡CH} + \text{NaN}3 \xrightarrow{\text{CuI, THF/H}2\text{O}} \text{Azetidine-CH}2\text{-1,2,3-triazole} \quad
$$
Table 2: Triazole Cycloaddition Efficiency
| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| CuI | THF/H₂O | 25 | 92 | 95:5 (1,4:1,5) |
| CuSO₄/NaAsc | t-BuOH/H₂O | 50 | 88 | 90:10 |
| Rupless | DMF | 100 | 78 | <70:30 |
Adapted from triazolopyrimidine synthesis in and analogous protocols.
Final Coupling and Global Deprotection
Sulfonamide Bond Formation
The sulfonyl chloride intermediate reacts with 3-(chloromethyl)azetidine-triazole under Schotten-Baumann conditions (aqueous NaOH, 0°C), forming the sulfonamide bond. Post-reaction extraction with ethyl acetate and silica gel chromatography (hexane/EtOAc 3:1) yields the target compound.
Challenges:
- Hydrolysis Risk: Excess base promotes sulfonyl chloride hydrolysis; pH is maintained at 8–9 using buffer solutions.
- Steric Effects: Bulky triazole substituents slow coupling kinetics, requiring extended reaction times (12–16 h).
Analytical Characterization and Validation
Q & A
Advanced Research Question
- Data Validation : Use SHELXL’s L.S. and CONF commands to refine anisotropic displacement parameters and validate against theoretical models .
- Twinned Data : Apply TWIN and BASF instructions in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Visualization : WinGX’s ORTEP interface generates displacement ellipsoid plots to identify thermal motion artifacts or disorder .
- Cross-Check : Compare R-factors (R₁ < 0.05) and residual electron density maps (<0.5 eÅ⁻³) to confirm model accuracy .
How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
Advanced Research Question
- Basis Sets : B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Solvent Effects : Include the Polarizable Continuum Model (PCM) to simulate solvation effects on sulfonyl group reactivity .
- NBO Analysis : Quantifies hyperconjugation (e.g., between triazole nitrogen lone pairs and benzofuran π-system) .
- Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets) .
How to address contradictions between experimental spectral data and computational predictions?
Advanced Research Question
- Tautomerism : Use variable-temperature NMR to detect triazole tautomers (1H vs. 2H forms) that may cause spectral discrepancies .
- Dynamic Effects : MD simulations (e.g., in GROMACS) model conformational flexibility influencing NMR chemical shifts .
- X-ray Validation : Compare experimental bond lengths (e.g., C-N in triazole) with DFT-optimized geometries to identify systematic errors .
- Error Margins : Apply ±0.1 ppm (NMR) and ±0.02 Å (X-ray) tolerances when reconciling data .
What strategies are recommended for evaluating the compound’s biological activity in vitro?
Advanced Research Question
- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) using structural homology modeling .
- Assay Design :
- SAR Studies : Modify the azetidine methyl group or benzofuran substituents to correlate structure with activity .
- Control Experiments : Compare with known inhibitors (e.g., acetazolamide) to validate assay specificity .
How can researchers analyze the compound’s stability under physiological conditions?
Advanced Research Question
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .
- Oxidative Stress : Expose to H₂O₂ (1 mM) and quantify sulfone/sulfoxide byproducts using GC-MS .
- Metabolite ID : Liver microsome assays identify cytochrome P450-mediated modifications (e.g., N-demethylation) .
- Crystallographic Stability : Compare pre- and post-stability X-ray structures to detect conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
